molecular formula InS B084954 Indium sulfide (In2S3) CAS No. 12030-14-7

Indium sulfide (In2S3)

Número de catálogo: B084954
Número CAS: 12030-14-7
Peso molecular: 146.89 g/mol
Clave InChI: GKCNVZWZCYIBPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Indium sulfide (In₂S₃) is a III–VI group semiconductor with a tunable bandgap ranging from 2.0 to 2.3 eV, depending on its crystalline phase (α, β, or γ) and synthesis method . It is characterized by low toxicity, high absorption coefficients (>10⁴ cm⁻¹), and excellent photoconductive properties . These attributes make it suitable for diverse applications, including:

  • Solar cells: As a non-toxic buffer layer alternative to CdS in CIGS-based photovoltaics .
  • Supercapacitors: High specific capacitance (258 F/g) when hybridized with carbon nanotubes .
  • Photocatalysis: Efficient degradation of pollutants under visible light due to its narrow bandgap .
  • Optoelectronics: Use in photodetectors and flexible devices .

In₂S₃ can be synthesized via thermal evaporation, chemical bath deposition (CBD), spray pyrolysis, and solvothermal methods, yielding thin films, nanoflakes, or quantum dots (QDs) .

Análisis De Reacciones Químicas

Direct Elemental Combination

  • Reaction : 2In + 3S → In₂S₃

    • Conditions : Stoichiometric heating in evacuated quartz ampoules .

    • Phase Control :

      • α-In₂S₃ : Cubic defect structure (Fd3m) at <420°C

      • β-In₂S₃ : Tetragonal spinel (I41/amd) at 420–740°C

      • γ-In₂S₃ : Layered trigonal (P3m1) at >740°C

Chemical Vapor Deposition (CVD)

  • Reaction : In (film) + S (vapor) → β-In₂S₃

    • Conditions : 550°C, 100 Torr sulfur vapor .

    • Morphology : Crystalline thin films with tunable bandgap (2.0–2.2 eV) .

Decomposition and Phase Transitions

In₂S₃ undergoes temperature-dependent structural transformations:

Polymorph Structure Stability Range Key Properties
α-In₂S₃Cubic defect (Fd3m)<420°CMetastable, converts to β phase at 420°C
β-In₂S₃Tetragonal spinel (I41/amd)420–740°CMost stable at RT; bandgap 2.1 eV
γ-In₂S₃Trigonal layered (P3m1)>740°CHigh-temperature phase; unstable at RT

Acid Reactions

  • Mineral Acids :

    • Reaction : In₂S₃ + 6HCl → 2InCl₃ + 3H₂S↑

    • Byproducts : H₂S gas (rotten egg odor) .

  • Nitric Acid :

    • Reaction : In₂S₃ + 12HNO₃ → 2In(NO₃)₃ + 3S↓ + 6NO↑ + 6H₂O

    • Note : NOx byproducts may oxidize H₂S to elemental sulfur .

Base Reactions

  • Sulfide Solutions :

    • Reaction : In₂S₃ + 3Na₂S → 2Na₃InS₃

    • Solubility : Partial dissolution in Na₂S solutions .

CO₂ Electroreduction

  • Catalyst : Zn-doped In₂S₃ (ZnIn₂S₄)

    • Reaction : CO₂ + H₂O → HCOO⁻ (formate)

    • Performance :

      Catalyst Faradaic Efficiency Stability
      ZnIn₂S₄99.3% at 300 mA/cm²>60 h (no decay)
      In₂S₃<50%Rapid degradation
  • Mechanism : Zn enhances In–S bond covalency, stabilizing sulfur sites for H₂O activation .

Hydrogen Production

  • Activity : β-In₂S₃ with noble metal cocatalysts shows photocatalytic H₂ evolution .

    • Bandgap : 2.1 eV (N-type semiconductor) .

Comparación Con Compuestos Similares

Cadmium Sulfide (CdS)

CdS has been widely used as a buffer layer in thin-film solar cells but faces criticism due to its high toxicity and environmental hazards.

Property In₂S₃ CdS
Bandgap (eV) 2.0–2.3 (indirect/direct) ~2.4 (direct)
Toxicity Low High
Solar Cell PCE 18.22% (as ETM in perovskite cells) ~16–20% (CIGS with CdS buffer)
Key Advantage Eco-friendly, adjustable bandgap High electron mobility

In₂S₃ outperforms CdS in environmental safety and demonstrates comparable optoelectronic performance. For instance, In₂S₃-based solar cells achieve 18.22% power conversion efficiency (PCE) as electron transport materials (ETMs), rivaling traditional CdS-based devices .

Zinc Sulfide (ZnS)

Property In₂S₃ ZnS
Bandgap (eV) 2.0–2.3 ~3.5
Photocatalytic Activity High under visible light Limited to UV light
Synthesis Solvothermal, SILAR Hydrothermal, CBD

In₂S₃’s narrower bandgap enables superior visible-light utilization. For example, In₂S₃/MoS₂ heterostructures degrade 95% of methyl orange under visible light, outperforming ZnS-based catalysts .

Molybdenum Disulfide (MoS₂)

MoS₂, a transition metal dichalcogenide (TMDC), shares layered structures with γ-In₂S₃ but differs in electronic properties.

Property In₂S₃ MoS₂
Bandgap (eV) 2.0–2.3 1.2–1.8 (layer-dependent)
Conductivity High (layered structure) Moderate
Supercapacitance 258 F/g (In₂S₃-SWCNT composite) ~170 F/g (MoS₂-rGO composite)

In₂S₃’s higher conductivity and redox activity make it preferable for energy storage. Its composite with SWCNTs retains 96.8% capacitance after 3,000 cycles, showcasing robust stability .

Other Transition Metal Sulfides (TMSs)

TMSs like CuS and SnS₂ are explored for energy storage and catalysis.

Compound Bandgap (eV) Key Application Performance vs. In₂S₃
CuS 1.2–2.2 Supercapacitors Lower cyclic stability
SnS₂ 2.2–2.4 Photodetectors Comparable bandgap, less studied

In₂S₃’s layered structure and defect-tolerant properties enhance its versatility across applications .

Challenges and Future Outlook

  • Bandgap Controversy: Discrepancies exist between reports of direct (2.3 eV) and indirect (2.0 eV) bandgaps, likely due to phase variations or quantum confinement in nanostructures .
  • Environmental Hazards : While less toxic than CdS, In₂S₃ requires careful handling due to risks of skin/eye irritation and sulfur oxide release under decomposition .
  • Scalability : High-temperature synthesis (e.g., 550°C for thin films) limits cost-effectiveness .

Tables

Table 1: Bandgap and Application Comparison

Compound Bandgap (eV) Toxicity Key Applications
In₂S₃ 2.0–2.3 Low Solar cells, supercapacitors
CdS ~2.4 High Solar cells (buffer layer)
ZnS ~3.5 Moderate UV photocatalysis
MoS₂ 1.2–1.8 Low Electronics, catalysis

Table 2: Supercapacitor Performance

Material Specific Capacitance (F/g) Cycle Stability
In₂S₃-SWCNT composite 258 at 1 A/g 96.8% (3k cycles)
MoS₂-rGO composite ~170 90% (5k cycles)

Actividad Biológica

Indium sulfide (In₂S₃) is an inorganic compound that has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and biological activities. This article explores the biological activity of In₂S₃, focusing on its toxicity, potential therapeutic applications, and interactions with biological systems.

Properties and Structure

Indium sulfide exists in several polymorphic forms, with β-In₂S₃ being the most stable at room temperature. It has a defect spinel structure that contributes to its electronic properties, making it a candidate for various applications including photocatalysis and optoelectronics . The compound is characterized by its low toxicity compared to other metal sulfides, such as cadmium sulfide, which is crucial for its biological applications .

Toxicity Assessment

Research indicates that In₂S₃ exhibits low toxicity levels when compared to other semiconductor materials. In vitro studies have shown minimal adverse effects on cell viability, making it a safer alternative for biomedical applications . The compound's interactions with biological systems are influenced by its size and surface properties. For instance, nanoscale In₂S₃ particles have displayed different biological behaviors compared to bulk materials due to their increased surface area and reactivity.

Property Value
Toxicity LevelLow
Average Particle Size~3.6 nm (nanoparticles)
StabilityHigh (especially β-In₂S₃)

Photocatalytic Activity

In₂S₃ is recognized for its photocatalytic properties, particularly in environmental remediation. Studies have demonstrated that In₂S₃ can effectively degrade organic pollutants under visible light irradiation. This photocatalytic activity is attributed to its ability to generate reactive oxygen species (ROS), which can interact with various biological molecules . The degradation efficiency of In₂S₃ can be significantly enhanced when combined with other materials like MoS₂, leading to improved charge carrier dynamics and pollutant degradation rates .

Case Studies

  • Chirality Induction in Nanoparticles : A recent study reported the synthesis of chiral In₂S₃ nanoparticles using cysteine as a chiral agent. These nanoparticles exhibited significant circular dichroism signals, indicating successful chirality transfer from the ligand to the In₂S₃ matrix. This finding opens new avenues for using chiral nanomaterials in drug delivery and biosensing applications .
  • Photocatalytic Degradation of Pollutants : Another investigation focused on the photocatalytic capabilities of In₂S₃ nanostructures in degrading methylene blue (MB) and oxytetracycline hydrochloride (OTC-HCl). The study found that optimized In₂S₃-MoS₂ nanohybrids could decompose over 97% of MB within 8 minutes under sunlight exposure, highlighting their potential for environmental cleanup .

Research Findings

  • Low Toxicity : Compared to cadmium and lead compounds, In₂S₃ poses a significantly lower risk of secondary pollution during photoconversion processes .
  • Enhanced Photocatalytic Efficiency : Modifications such as doping with cobalt or creating heterostructures with other materials have been shown to improve the photocatalytic efficiency of In₂S₃ significantly .
  • Applications in Medicine : Due to its low toxicity and ability to generate ROS, In₂S₃ is being explored for applications in photothermal therapy and as a contrast agent in imaging techniques .

Q & A

Q. Basic: What are the standard synthesis methods for high-purity In2S3, and how do experimental parameters influence phase purity?

Methodological Answer:
In2S3 is commonly synthesized via solid-state reactions. A validated protocol involves heating stoichiometric ratios of indium (≥99.999% purity) and sulfur (≥99.999% purity) in evacuated quartz ampoules at 650–850°C for 24–72 hours . Excess sulfur (4–5 atomic%) is added to compensate for sublimation losses and ensure phase purity. Post-synthesis, controlled cooling rates (1–5°C/min) prevent secondary phase formation. Characterization via X-ray diffraction (XRD) and Raman spectroscopy is critical to confirm α-, β-, or γ-phase dominance, which depends on annealing temperature and sulfur partial pressure.

Key Parameters Table:

ParameterTypical RangeImpact on Phase
Temperature650–850°CHigher temps favor β-phase
Sulfur Excess4–5%Prevents In-rich phases
Cooling Rate1–5°C/minAffects crystallinity

Q. Basic: What structural and electronic properties make In2S3 suitable for optoelectronic applications?

Methodological Answer:
In2S3 exhibits a tunable bandgap (2.0–2.3 eV for β-phase) and high electron mobility (~10 cm²/V·s), making it ideal for thin-film solar cells and photodetectors. Its defect-tolerant structure allows n-type conductivity via sulfur vacancies, which can be modulated through doping (e.g., Sn or Al). UV-Vis spectroscopy and Hall effect measurements are essential to correlate synthesis conditions with optoelectronic performance .

Q. Advanced: How can researchers resolve contradictions in reported bandgap values of In2S3 across studies?

Methodological Answer:
Discrepancies arise from variations in synthesis methods (e.g., sulfurization time) and characterization techniques. For example, UV-Vis absorption often overestimates bandgaps due to excitonic effects, while photoluminescence (PL) spectroscopy provides more accurate values. To address contradictions:

Standardize Synthesis: Replicate conditions from conflicting studies (e.g., temperature gradients, precursor ratios).

Cross-Validate Techniques: Combine UV-Vis, PL, and ellipsometry to minimize measurement artifacts.

Statistical Analysis: Use meta-analysis to identify outliers and correlate bandgap trends with synthesis parameters .

Example Data Comparison:

StudyBandgap (eV)MethodSynthesis Temp.
A2.1UV-Vis700°C
B2.3PL750°C

Q. Advanced: What strategies optimize In2S3 as a buffer layer in CIGS solar cells to replace toxic CdS?

Methodological Answer:
In2S3 outperforms CdS in eco-friendliness but requires interface engineering for comparable efficiency (~16% vs. 20% for CdS). Key strategies:

  • Thickness Optimization: 50–100 nm layers balance light transmission and carrier collection.
  • Doping: Incorporate oxygen or fluorine to reduce interface recombination.
  • Post-Deposition Annealing: 300–400°C in sulfur atmosphere improves crystallinity.
    SCAPS-1D simulations can model band alignment and predict performance under varying parameters .

Performance Metrics Table:

Buffer LayerEfficiency (%)ToxicityStability (85°C/85% RH)
CdS20HighModerate
In2S316NoneHigh

Q. Advanced: How to design experiments investigating In2S3’s stability under environmental stress for photovoltaic applications?

Methodological Answer:
Adopt a tiered experimental design:

Accelerated Aging: Expose samples to 85°C/85% relative humidity (RH) for 1,000 hours.

In Situ Characterization: Use XRD and SEM pre/post aging to detect phase changes or delamination.

Electrochemical Impedance Spectroscopy (EIS): Quantify degradation in charge transport properties.

Control Variables: Compare encapsulated vs. unencapsulated layers to isolate degradation pathways. Cross-reference findings with long-term field studies to validate lab-scale results .

Q. Basic: What safety protocols are critical when handling In2S3 in laboratory settings?

Methodological Answer:
In2S3 poses inhalation risks (Xn hazard classification). Mandatory protocols include:

  • Ventilation: Use fume hoods during powder processing.
  • PPE: N95 masks, nitrile gloves, and lab coats.
  • Waste Disposal: Neutralize sulfide residues with 10% HNO3 before disposal. Safety Data Sheets (SDS) from suppliers like Materion Advanced Chemicals provide detailed handling guidelines .

Propiedades

Número CAS

12030-14-7

Fórmula molecular

InS

Peso molecular

146.89 g/mol

Nombre IUPAC

sulfanylideneindium

InChI

InChI=1S/In.S

Clave InChI

GKCNVZWZCYIBPR-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[In+3].[In+3]

SMILES canónico

S=[In]

Key on ui other cas no.

12030-24-9
37231-03-1

Pictogramas

Irritant

Origen del producto

United States

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